Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate
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Overview
Description
Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate is a chemical compound with the molecular formula C9H9Br2NO3 and a molecular weight of 338.98 g/mol . It is characterized by the presence of amino, methoxy, and dibromo substituents on a benzoate ester framework. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of methyl 3-amino-4-methoxybenzoate. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The dibromo groups can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Amino-4-methoxybenzoate: Lacks the dibromo substituents, resulting in different chemical and biological properties.
Methyl 2-Amino-4-methoxybenzoate: Has a different substitution pattern, affecting its reactivity and applications.
Methyl 3-Amino-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate is unique due to the presence of both dibromo and methoxy substituents on the benzoate ester framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H9Br2NO3 |
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Molecular Weight |
338.98 g/mol |
IUPAC Name |
methyl 3-amino-2,6-dibromo-4-methoxybenzoate |
InChI |
InChI=1S/C9H9Br2NO3/c1-14-5-3-4(10)6(9(13)15-2)7(11)8(5)12/h3H,12H2,1-2H3 |
InChI Key |
ANNKSNCZNCRDHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)Br)C(=O)OC)Br |
Origin of Product |
United States |
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